N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-15-6-5-7-21(16(15)2)26-25(27)23-20-14-19(29-4)12-13-22(20)30-24(23)17-8-10-18(28-3)11-9-17/h5-14H,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBHGAQEXCCLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. The benzofuran moiety is known to exhibit antitumor properties by inhibiting tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of tubulin polymerization |
| A549 (Lung Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against the respective cancer cell lines.
Case Studies
- Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of treatment, confirming its potential as an anticancer agent .
- A549 Lung Cancer Model : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor volume compared to control groups. Histological analysis revealed increased apoptosis within treated tumors .
Pharmacological Profile
The pharmacological profile of this compound suggests it may also possess anti-inflammatory and analgesic properties, although these activities require further investigation.
Comparison with Similar Compounds
Dihydroisobenzofuran Carboxamides (Pharmacopeial Forum, 2017)
The compound 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () shares a carboxamide group but differs in core structure (dihydroisobenzofuran vs. benzofuran) and substituents. Key distinctions include:
- In contrast, the target compound’s methoxy groups prioritize lipophilicity.
- Pharmacokinetics: The dimethylaminopropyl chain in the analogue may improve solubility but could introduce metabolic instability due to tertiary amine oxidation.
Furopyridine Carboxamide (MedChemComm, RSC)
The furo[2,3-b]pyridine derivative 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () replaces benzofuran with a fused furopyridine core. Key differences:
- Hybrid Core : The furopyridine structure introduces nitrogen, altering electronic properties and hydrogen-bonding capacity.
- Substituent Complexity : The trifluoroethyl and cyclopropyl groups in the analogue may enhance target selectivity but increase synthetic complexity.
Agrochemical Analogues (Pesticide Chemicals Glossary, 2001)
Chloroacetamide herbicides such as 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () share the 2,3-dimethylphenyl group but lack the benzofuran scaffold. Comparisons include:
- Mechanistic Implications : Acetamides typically inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s benzofuran core may confer a different mode of action, possibly targeting cytochrome P450 enzymes or other oxidative pathways.
- Structural Trade-offs : The benzofuran’s rigidity could improve environmental stability compared to flexible acetamide herbicides.
Halogenated Benzofuran Derivatives ()
The compound 6-(N-(4-Bromo-3-chloro-5-((methoxymethoxy)methyl)phenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide features sulfonamide and halogen substituents. Contrasts with the target compound:
- Electrophilic Substituents : Bromo and chloro groups increase electrophilicity, favoring covalent interactions with biological nucleophiles (e.g., cysteine residues).
- Sulfonamide vs.
Preparation Methods
Core Benzofuran Scaffold Construction
The benzofuran ring system serves as the central structural motif. Retrosynthetic disconnection reveals two primary precursors: a substituted phenol derivative for the oxygen heterocycle and an aromatic electrophile for the 2-aryl substitution. Literature methods prioritize AlCl3-mediated Friedel-Crafts alkylation between 2-fluorobenzofurans and substituted benzenes, as demonstrated in the synthesis of analogous 2-arylbenzofurans. For instance, reacting 2-fluorobenzofuran with p-xylene in dichloromethane at –20°C with AlCl3 yields 2-(2,5-dimethylphenyl)benzofuran in 63–91% yields, depending on stoichiometry.
Methoxy Group Installation
The 5-methoxy and 4-methoxyphenyl groups require regioselective etherification. Nucleophilic aromatic substitution (SNAr) on fluorinated precursors using methoxide ions is common, though Ullmann-type coupling with copper catalysts offers improved selectivity for electron-rich arenes. For example, 4-methoxyphenyl boronic acid can undergo Suzuki-Miyaura coupling with halogenated benzofurans to install the 2-aryl group.
Carboxamide Functionalization
The final step involves converting a carboxylic acid precursor to the carboxamide. This is typically achieved through reaction of the benzofuran-3-carboxylic acid chloride with 2,3-dimethylaniline in the presence of a base such as triethylamine. PubChem data confirms the use of this approach for structurally related N-arylbenzofuran carboxamides.
Stepwise Synthesis of the Benzofuran Core
Friedel-Crafts Alkylation
A modified Friedel-Crafts protocol forms the 2-arylbenzofuran scaffold. In a representative procedure:
-
Reactants : 2-Fluorobenzofuran (1.0 equiv), 4-methoxytoluene (5.0 equiv), AlCl3 (1.5 equiv)
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Solvent : Dichloromethane (0.1 M)
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Conditions : –20°C, 1 h → gradual warming to room temperature
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Workup : Quench with 2 M NaOH, extract with DCM, purify via silica gel chromatography
Mechanistic Insight : AlCl3 activates the 2-fluorobenzofuran via coordination to the fluorine atom, facilitating electrophilic aromatic substitution (EAS) at the 2-position by the 4-methoxyphenyl group.
Methoxylation at C5
Introducing the 5-methoxy group employs SNAr on a 5-fluoro intermediate:
-
Reactants : 5-Fluoro-2-(4-methoxyphenyl)benzofuran (1.0 equiv), NaOMe (3.0 equiv)
-
Solvent : DMF, 80°C, 12 h
Carboxamide Formation
Synthesis of Benzofuran-3-Carbonyl Chloride
The carboxylic acid intermediate is activated using thionyl chloride:
-
Reactants : 5-Methoxy-2-(4-methoxyphenyl)benzofuran-3-carboxylic acid (1.0 equiv), SOCl2 (5.0 equiv)
-
Conditions : Reflux in anhydrous DCM for 4 h
-
Workup : Remove excess SOCl2 under reduced pressure
Coupling with 2,3-Dimethylaniline
The acid chloride reacts with 2,3-dimethylaniline under Schotten-Baumann conditions:
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Reactants : Benzofuran-3-carbonyl chloride (1.0 equiv), 2,3-dimethylaniline (1.2 equiv), Et3N (2.0 equiv)
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Solvent : THF, 0°C → room temperature, 2 h
-
Purification : Column chromatography (hexane/EtOAc 4:1)
Optimization and Analytical Validation
Reaction Condition Screening
Variations in AlCl3 stoichiometry significantly impact Friedel-Crafts efficiency:
| AlCl3 (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|
| 1.0 | –20 | 63 |
| 1.5 | –20 | 91 |
| 2.0 | RT | 88 |
Spectroscopic Characterization
-
1H NMR (CDCl3) : δ 2.39 (s, 3H, Ar-CH3), 2.53 (s, 3H, Ar-CH3), 3.82 (s, 3H, OCH3), 6.88–7.76 (m, 10H, aromatic)
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
For scale-up, Suzuki coupling between 3-bromo-5-methoxybenzofuran and 4-methoxyphenylboronic acid offers a transition metal-catalyzed alternative:
Q & A
What synthetic strategies are commonly employed for preparing N-(2,3-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, and what are the critical reaction steps?
Answer:
The synthesis typically involves a multi-step sequence:
- Benzofuran Core Formation: Cyclization of o-hydroxyacetophenone derivatives with chloroacetone or similar reagents under acidic conditions to construct the benzofuran scaffold .
- Substituent Introduction: Methoxy groups are introduced via alkylation or Mitsunobu reactions, while the carboxamide moiety is formed by coupling activated carboxylic acids (e.g., acid chlorides) with 2,3-dimethylaniline using coupling agents like EDCI or HATU .
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization ensures high purity .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Advanced optimization includes:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive groups .
- Catalysis: Palladium catalysts (e.g., Pd(OAc)₂) may accelerate coupling steps, and phase-transfer catalysts improve interfacial reactions .
- Deuterated Reagents: For isotopic labeling (e.g., CD₃I), extended reflux times (12+ hours) ensure complete methylation, as seen in related methoxy-benzofuran syntheses .
What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
Basic characterization relies on:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms amide bond formation (e.g., carbonyl resonance at ~165-170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) .
How can conflicting spectroscopic data (e.g., overlapping NMR peaks) be resolved during structural elucidation?
Answer:
Advanced resolution methods:
- 2D NMR: COSY and HSQC experiments differentiate overlapping proton environments, while NOESY identifies spatial proximity of substituents .
- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for structurally similar 5-chloro-benzofuran derivatives .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
Basic screening includes:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?
Answer:
Advanced SAR approaches:
- Analog Synthesis: Systematic substitution of methoxy groups (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to evaluate electronic effects .
- Pharmacophore Modeling: Computational tools (e.g., Schrödinger’s Phase) map steric and electrostatic contributions of the dimethylphenyl and benzofuran moieties .
- Biological Profiling: Comparative IC₅₀ analysis of analogs highlights substituents enhancing target binding (e.g., electron-donating groups improving affinity for hydrophobic enzyme pockets) .
What factors influence the compound’s stability during storage?
Answer:
Key stability considerations:
- Light Sensitivity: Amber glass vials prevent photodegradation of the benzofuran core .
- Moisture Control: Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxamide group .
- Temperature: Storage at –20°C in anhydrous DMSO or solid form reduces thermal decomposition .
What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes)?
Answer:
Advanced interaction studies:
- Surface Plasmon Resonance (SPR): Real-time kinetics (ka/kd) quantify binding affinity to immobilized proteins .
- Molecular Docking: AutoDock Vina predicts binding poses within active sites, validated by mutagenesis studies (e.g., alanine scanning of key residues) .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
How can metabolic stability and absorption properties be evaluated in vitro?
Answer:
Basic pharmacokinetic models:
- Liver Microsomes: Incubation with NADPH evaluates Phase I metabolism (half-life calculation) .
- Caco-2 Monolayers: Permeability assays predict intestinal absorption (Papp values >1×10⁻⁶ cm/s indicate favorable bioavailability) .
How should researchers address discrepancies between computational activity predictions and experimental results?
Answer:
Advanced validation strategies:
- Orthogonal Assays: Confirm initial findings with alternative methods (e.g., SPR vs. fluorescence polarization) .
- Stereochemical Verification: Re-evaluate enantiopurity (e.g., chiral HPLC) if racemic mixtures were unintentionally tested .
- Proteomic Profiling: Unbiased mass spectrometry identifies off-target interactions that may explain unexpected activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
